N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a combination of indole, quinoxaline, and fluorobenzyl moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling through appropriate linkers and functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzyl and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoxaline derivatives: Compounds with similar quinoxaline moiety, used in various biological applications.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups, known for their biological activities.
Uniqueness
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide is unique due to its combination of indole, quinoxaline, and fluorobenzyl moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C27H23FN4O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C27H23FN4O3/c1-18(33)31(16-19-10-12-21(28)13-11-19)26-27(35)32(24-9-5-3-7-22(24)29-26)17-25(34)30-15-14-20-6-2-4-8-23(20)30/h2-13H,14-17H2,1H3 |
InChI Key |
RJSPCROXHQOCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.